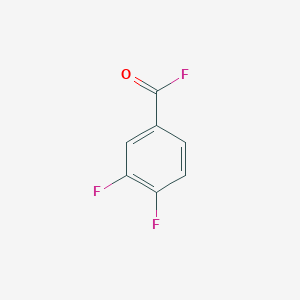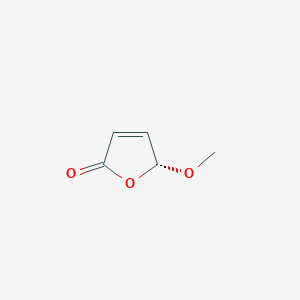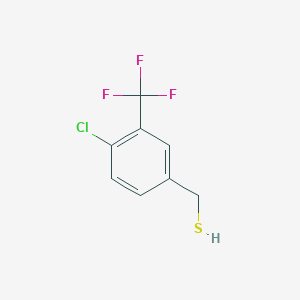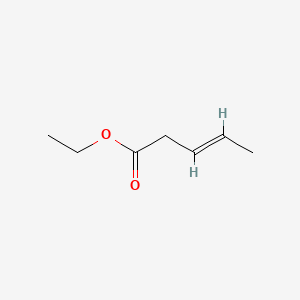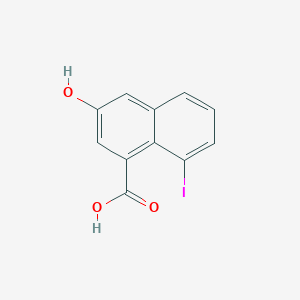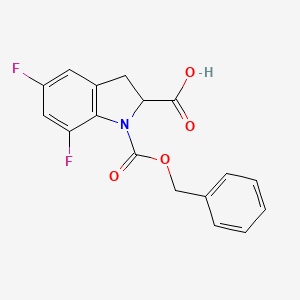
1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, two fluorine atoms, and an indoline core structure. Its unique chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the indoline nitrogen with a benzyloxycarbonyl group, followed by the introduction of fluorine atoms at specific positions on the indoline ring. The final step usually involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the indoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparación Con Compuestos Similares
1-((Benzyloxy)carbonyl)-indoline-2-carboxylic acid: Lacks the fluorine atoms, making it less reactive in certain reactions.
5,7-Difluoroindoline-2-carboxylic acid: Does not have the benzyloxycarbonyl group, affecting its overall stability and reactivity.
1-((Benzyloxy)carbonyl)-5-fluoroindoline-2-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness: 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid stands out due to the presence of both the benzyloxycarbonyl group and two fluorine atoms. This combination imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H13F2NO4 |
|---|---|
Peso molecular |
333.29 g/mol |
Nombre IUPAC |
5,7-difluoro-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H13F2NO4/c18-12-6-11-7-14(16(21)22)20(15(11)13(19)8-12)17(23)24-9-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2,(H,21,22) |
Clave InChI |
NNEIZMPIERDMMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C2=C1C=C(C=C2F)F)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


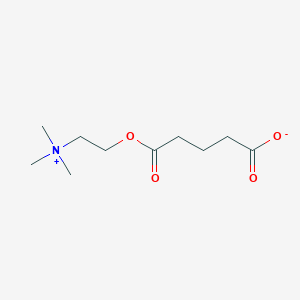
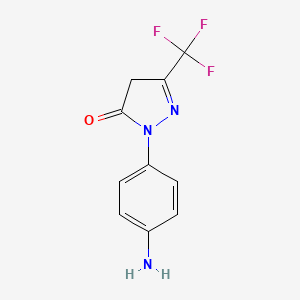
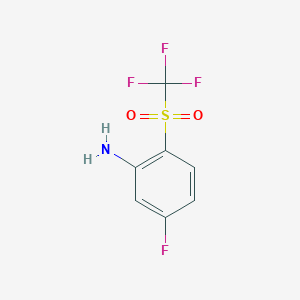
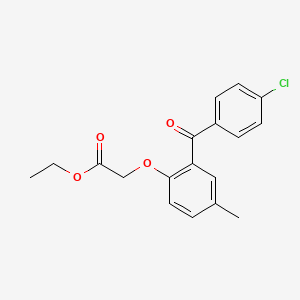
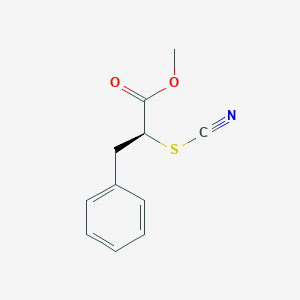
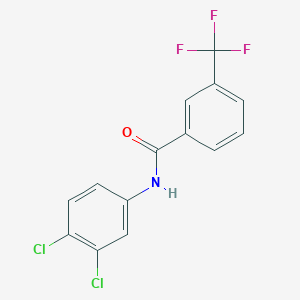
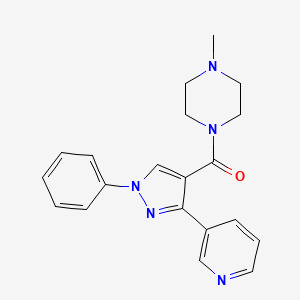
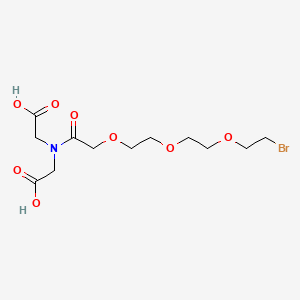
![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
